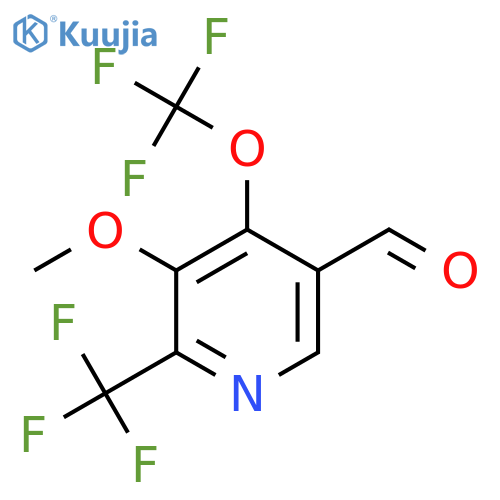Cas no 1805071-36-6 (3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde)

1805071-36-6 structure
商品名:3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde
CAS番号:1805071-36-6
MF:C9H5F6NO3
メガワット:289.131323575974
CID:4842195
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde
-
- インチ: 1S/C9H5F6NO3/c1-18-6-5(19-9(13,14)15)4(3-17)2-16-7(6)8(10,11)12/h2-3H,1H3
- InChIKey: CNTIWZWTIHQHRT-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(C=O)=CN=1)OC(F)(F)F)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 318
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029083463-1g |
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde |
1805071-36-6 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1805071-36-6 (3-Methoxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxaldehyde) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 5587-61-1(Triisocyanato(methyl)silane)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
